molecular formula C18H14N2O2 B2376560 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione CAS No. 63985-83-1

2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

Cat. No.: B2376560
CAS No.: 63985-83-1
M. Wt: 290.322
InChI Key: CJGPOEOXGJKYKT-UHFFFAOYSA-N
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Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions .


Molecular Structure Analysis

Indane-1,3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .


Physical and Chemical Properties Analysis

Indane-1,3-dione is a versatile building block used in numerous applications . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, a similar derivative, was synthesized using 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione, highlighting the reactivity and utility of indane-1,3-dione derivatives in creating new chemical entities (Asiri & Khan, 2011).

Photochemical Reactions

  • A study on 3,3-Dimethyl-1,2-indanedione (a closely related compound) with xanthene revealed the potential of such derivatives in photochemical reactions, leading to a variety of products through hydrogen abstraction and radical formation processes (Maruyama, Osuka & Naruta, 1978).

Synthesis of Novel Derivatives

  • The synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, featuring a new triazafulvalene system, utilized a related compound, showcasing the versatility of indane-1,3-dione derivatives in creating diverse chemical structures (Uršič, Svete & Stanovnik, 2010).

Potential in Antialgal Applications

  • Research on derivatives of indane-1,3-diones, such as the synthesis of 2-substituted 5,6-dihydro-4,7-dithiaindane-1,3-diones, reveals their potential applications in antialgal properties, extending the functional scope of these compounds (Čižmáriková, Kráľová & Hrnčiar, 2000).

Role in Crystal Structure Analysis

  • Studies like the synthesis and crystal structure analysis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione contribute to understanding the molecular and crystallographic characteristics of similar indane-1,3-dione derivatives (Zeng, 2014).

Overview of Applications

  • A comprehensive review on indane-1,3-dione, covering its synthetic strategies and various applications ranging from biosensing and bioimaging to electronic and photopolymerization uses, provides a broad perspective on the potential of such compounds in diverse scientific fields (Pigot, Brunel & Dumur, 2022).

Mechanism of Action

The current study comprises of evaluation of indane-1,3-dione as antidiabetic agents based on previously reported results obtained from closely related moiety isatin and its derivatives .

Future Directions

This review summarizes numerous studies on synthesis and application of indane-1,3-dione and its derivatives . The topic has attracted much attention in the field of organic and material chemistry .

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,21H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROAWJQHPHYILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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